

An In-depth Technical Guide to the Environmental Fate and Ecotoxicology of Imazamox

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imazamox*

Cat. No.: *B1671737*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of **Imazamox**, a widely used imidazolinone herbicide. The information is compiled from regulatory assessments and scientific literature to support environmental risk assessment and research activities.

Chemical Identity and Physicochemical Properties

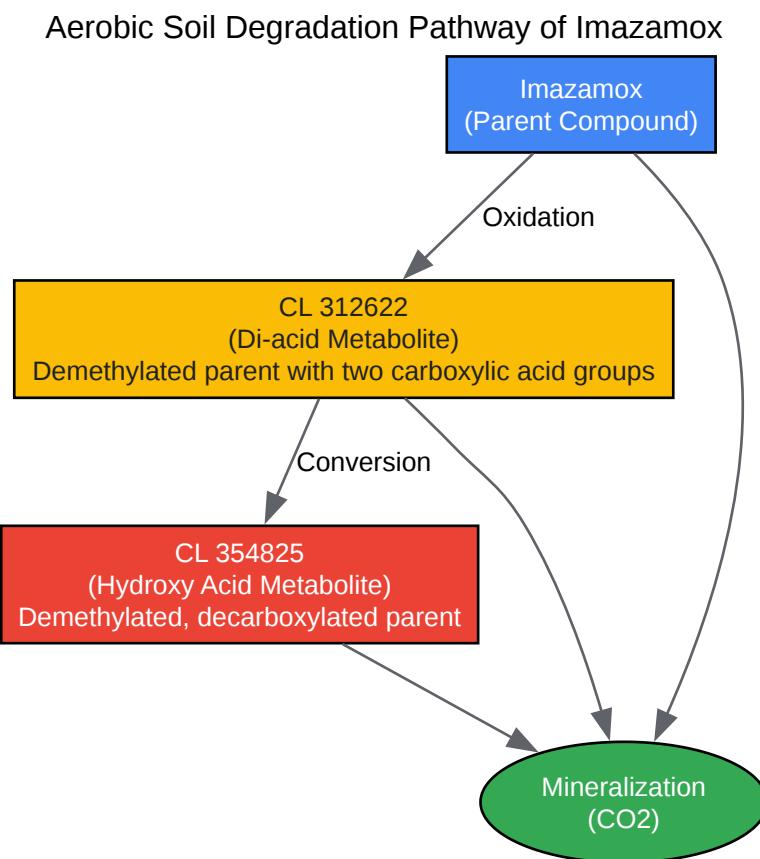
Imazamox, with the chemical name (\pm) -2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid, is a selective, post-emergence herbicide.^[1] It is formulated as both an acid and as an isopropylamine salt.^[1] Its primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS), which is crucial for the synthesis of essential branched-chain amino acids in plants.^{[1][2][3][4]} This enzyme is absent in animals, contributing to the low toxicity of **Imazamox** to non-plant organisms.^[1]

Table 1: Physicochemical Properties of **Imazamox**

Property	Value	Reference
IUPAC Name	(RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid	[2]
CAS Registry No.	114311-32-9	[2]
Molecular Formula	C ₁₅ H ₁₉ N ₃ O ₄	[5]
Molecular Weight	305.3 g/mol	[5]
Melting Point	165.5–167.2 °C	[2]
Vapour Pressure	< 1.33 × 10 ⁻⁵ Pa at 25 °C	[2]
Water Solubility	4160 mg/L at 20 °C (deionized water)	[5]
	116 g/L (pH 5), >626 g/L (pH 7), >628 g/L (pH 9) at 25 °C	[5]
Octanol/Water Partition Coefficient (K _{ow})	5.36	[6]

Environmental Fate

The environmental fate of a pesticide describes its transport, transformation, and persistence in various environmental compartments.

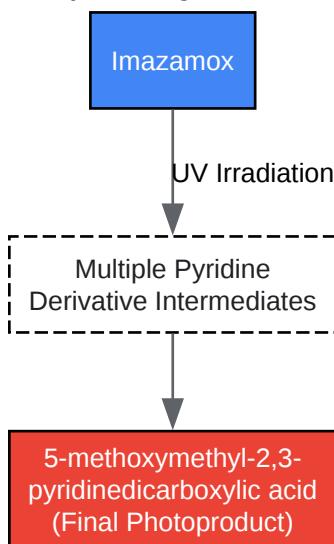

Degradation

Imazamox degrades in the environment primarily through microbial action in soil and photolysis in water.

Under aerobic conditions, **Imazamox** is moderately persistent. The primary degradation pathway is microbial.[7] It is considered stable under anaerobic conditions.[1][8]

- Aerobic Soil Metabolism: The aerobic soil metabolism half-life is approximately 27 to 31 days in sandy loam soil.[1][2] Degradation leads to the formation of two major non-herbicidal metabolites:

- CL 312622 (di-acid metabolite): Formed through oxidation of the parent compound.[2][3]
- CL 354825 (hydroxy acid metabolite): Formed from the conversion of CL 312622 .[2][3]
- Soil Photodegradation: Photodegradation on the soil surface is a slower process, with a reported half-life of 65 days.[1]


[Click to download full resolution via product page](#)

Caption: Aerobic soil degradation pathway of **Imazamox**.

The primary route of **Imazamox** degradation in water is photolysis. It is stable to hydrolysis at environmentally relevant pH levels (5, 7, and 9).[1]

- Aqueous Photolysis: **Imazamox** degrades rapidly in the presence of light in aquatic environments. Laboratory studies report a half-life of 6.8 hours.[9] Field half-life values are expected to be in the range of 5 to 10 days.[1] Several photoproducts have been identified, primarily pyridine derivatives.[1][5]

Aqueous Photolysis Degradation of Imazamox

[Click to download full resolution via product page](#)

Caption: Simplified aqueous photolysis pathway of **Imazamox**.

Table 2: Environmental Degradation Half-lives of **Imazamox**

Compartment	Condition	Half-life (t _{1/2})	Reference
Soil	Aerobic Metabolism (Lab)	27 - 31 days	[1][2]
Photodegradation (Lab)	65 days	[1]	
Field Dissipation	15 - 130 days (site-dependent)	[1][8]	
Anaerobic	Stable	[1][8]	
Water	Aqueous Photolysis (Lab)	6.8 hours - 0.3 days	[1][9]
Hydrolysis (pH 5, 7, 9)	Stable	[1]	
Aquatic Field	38 days	[6]	

Mobility

- Soil Mobility: Laboratory studies using the batch equilibrium method (OECD 106) indicate that **Imazamox** is mobile to very mobile in soil.[1] However, extensive field studies have shown that residues were not detected below 45 cm, suggesting that leaching potential may be limited under real-world conditions.[7] Its metabolites exhibit varied mobility; CL-312,622 is mobile, while CL-354,825 is less mobile.[1]
- Water Mobility: Due to its high water solubility, **Imazamox** can be transported via runoff, particularly in areas with high rainfall and clay soils.[10]

Table 3: Soil Mobility Parameters for **Imazamox** and its Metabolites

Substance	Sorption Coefficient (Kd)	Organic Carbon-Normalized Sorption Coefficient (Koc)	Mobility Class	Reference
Imazamox	0.05 - 2.7 mL/g	5 - 143 mL/g	Mobile to Very Mobile	[1]
Metabolite CL-312,622	0.71 - 2.19 mL/g	N/A	Mobile to Very Mobile	[1]
Metabolite CL-354,825	3.8 - 26.6 mL/g	N/A	Immobile to Moderately Mobile	[1]

Bioaccumulation

Imazamox has a low potential for bioaccumulation. A study with bluegill sunfish showed that concentrations in whole fish and edible tissue were below the minimum quantifiable limit, with a bioconcentration factor (BCF) in inedible tissue of less than 1.[\[1\]](#)

Ecotoxicology

Ecotoxicology evaluates the effects of chemical substances on non-target organisms. Due to its plant-specific mode of action, **Imazamox** generally exhibits low toxicity to animal species.

Aquatic Ecotoxicology

- Fish: **Imazamox** is considered practically non-toxic to both freshwater and estuarine/marine fish. In acute toxicity tests, no adverse effects were observed at the highest concentrations tested.[\[1\]](#)
- Aquatic Invertebrates: The herbicide is also classified as practically non-toxic to aquatic invertebrates like Daphnia magna.[\[1\]](#)

- Aquatic Plants: While not significantly active against unicellular algae, **Imazamox** is highly toxic to some non-target aquatic vascular plants (macrophytes), particularly duckweed (*Lemna gibba*).[\[1\]](#)

Table 4: Aquatic Ecotoxicity of **Imazamox**

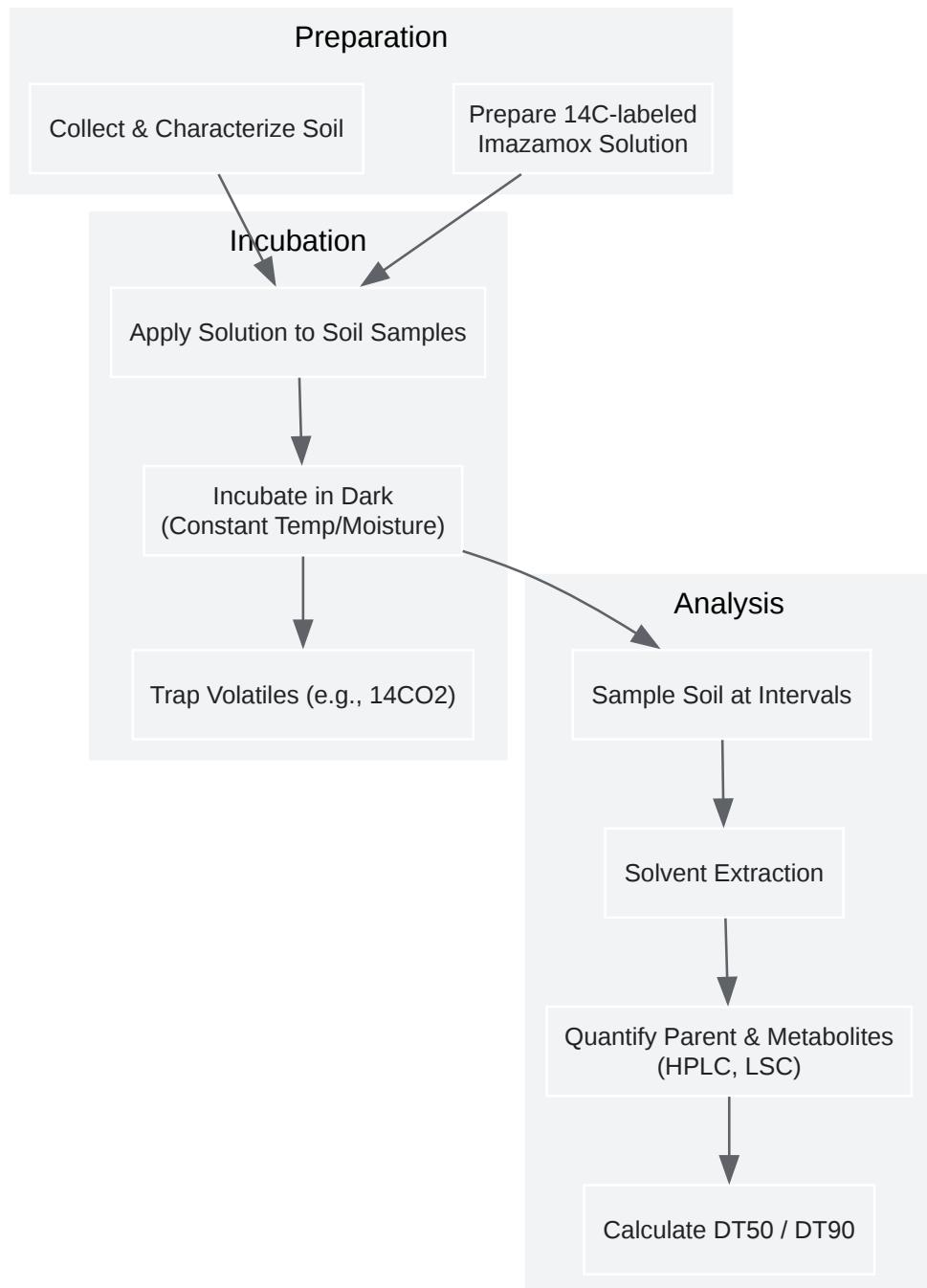
Organism Group	Species	Endpoint	Value (mg a.i./L)	Reference
Fish (Freshwater)	Rainbow Trout (Oncorhynchus mykiss)	96-hr LC50	>122	[1]
Bluegill Sunfish (Lepomis macrochirus)		96-hr LC50	>119	[1]
Fish (Estuarine/Marine)	Sheepshead Minnow (Cyprinodon variegatus)	96-hr LC50	>94.2	[1]
Aquatic Invertebrates (Freshwater)	Water Flea (Daphnia magna)	48-hr EC50	>115	[1]
Water Flea (Daphnia magna)		21-day NOEC	137	[1]
Aquatic Invertebrates (Estuarine/Marine)	Mysid Shrimp (Americamysis bahia)	96-hr LC50	>89.3	[1]
Aquatic Plants	Duckweed (Lemna gibba)	14-day EC50	0.011	[1]
Duckweed (Lemna gibba)		14-day NOEC	0.0045	[1]
Green Algae (Selenastrum capricornutum)		120-hr EC50	>0.040	[1]

Terrestrial Ecotoxicology

- Birds: Available data indicate that **Imazamox** is slightly to practically non-toxic to birds on both an acute and chronic basis.[1]
- Mammals: Acute and chronic toxicity data show **Imazamox** is practically non-toxic to mammals.[1]
- Terrestrial Invertebrates: The herbicide is practically non-toxic to honeybees.[1] The risk to other terrestrial invertebrates like earthworms is considered insignificant.[7]
- Non-target Terrestrial Plants: As a herbicide, **Imazamox** is toxic to non-target terrestrial plants.[7] Care must be taken to avoid spray drift onto desirable vegetation.[7]

Table 5: Terrestrial Ecotoxicity of **Imazamox**

Organism Group	Species	Endpoint	Value	Reference
Birds	Bobwhite Quail	Acute Oral LD50	>2150 mg/kg bw	[1]
Mallard Duck	Acute Oral LD50	>2150 mg/kg bw	[1]	
Bobwhite Quail	Chronic NOAEC	>2000 mg/kg diet	[1]	
Mammals	Rat	Acute Oral LD50	>2000 mg/kg bw	[1]
Rat	Chronic NOAEL (Reproduction)	>1284 mg/kg/day	[1]	
Insects	Honeybee (Apis mellifera)	Acute Contact LD50	>25 µg/bee	[1]


Experimental Protocols

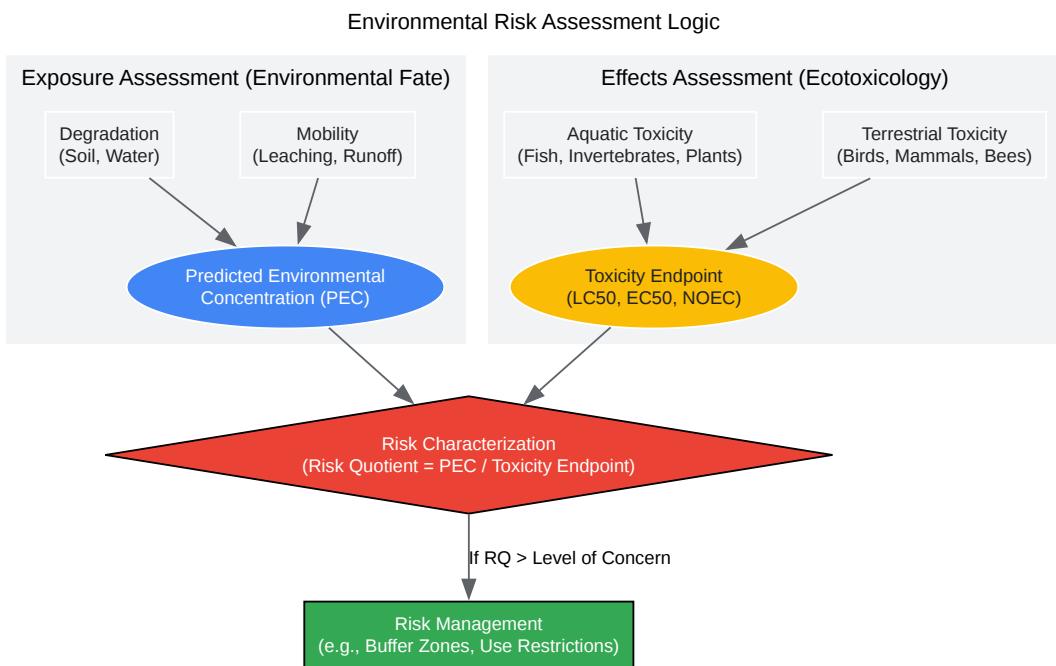
The environmental fate and ecotoxicology data for **Imazamox** are derived from standardized studies, typically following OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

Environmental Fate Studies

- Aerobic Soil Metabolism (based on OECD 307): Radiolabeled **Imazamox** is applied to fresh soil samples incubated in the dark at a constant temperature and moisture content for up to 120 days. Volatiles (like $^{14}\text{CO}_2$) are trapped. At various intervals, soil samples are extracted and analyzed using techniques like HPLC to quantify the parent compound and its transformation products, allowing for the calculation of degradation rates (DT50).
- Aqueous Photolysis (based on OECD 316): A sterile, buffered aqueous solution of **Imazamox** is exposed to a light source (e.g., xenon arc lamp) that simulates natural sunlight. Dark controls are run in parallel to account for non-photolytic degradation. Samples are taken at timed intervals and analyzed to determine the rate of phototransformation and identify major photoproducts.
- Adsorption/Desorption - Batch Equilibrium (based on OECD 106): Soil samples are equilibrated with aqueous solutions of **Imazamox** at various concentrations. After a set time, the solid and liquid phases are separated by centrifugation, and the concentration of **Imazamox** in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference. This process allows for the determination of Kd and Koc values.

Workflow for OECD 307 Aerobic Soil Metabolism Study

[Click to download full resolution via product page](#)


Caption: Experimental workflow for an aerobic soil metabolism study.

Ecotoxicology Studies

- Fish, Acute Toxicity Test (based on OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of **Imazamox** concentrations for a 96-hour period.[6][9] Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours. The data are used to calculate the LC50 (the concentration lethal to 50% of the test organisms).
- Daphnia sp. Acute Immobilisation Test (based on OECD 202): Young daphnids (<24 hours old) are exposed to various concentrations of **Imazamox** for 48 hours. The number of immobile daphnids is recorded at 24 and 48 hours to determine the EC50 (the concentration causing an effect in 50% of the population).[8]
- Lemna sp. Growth Inhibition Test (based on OECD 221): Cultures of duckweed (Lemna sp.) are exposed to a range of **Imazamox** concentrations for 7 days. The effect on growth is measured by counting fronds or measuring frond area or biomass. The results are used to calculate the EC50 for growth inhibition.

Environmental Risk Assessment

The environmental risk of a pesticide is a function of its potential exposure and its toxicological effects on non-target organisms.[1] Regulatory agencies calculate a Risk Quotient (RQ) or Hazard Quotient (HQ) by dividing the Predicted Environmental Concentration (PEC) by a relevant toxicity endpoint (e.g., LC50, NOEC).[1] If the RQ exceeds a Level of Concern (LOC), it indicates a potential risk that may require further investigation or mitigation measures.

[Click to download full resolution via product page](#)

Caption: Logic diagram for environmental risk assessment.

For **Imazamox**, the primary risk identified is to non-target aquatic and terrestrial plants.^[7] Due to its low toxicity to fauna, the risk to fish, birds, mammals, and invertebrates is considered low when used according to label directions.^{[1][7]} Mitigation measures, such as buffer zones and warnings against spray drift, are implemented to protect sensitive non-target vegetation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of imazamox degradation by-products by using liquid chromatography mass spectrometry and high-resolution Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imazamox | C15H19N3O4 | CID 86137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass.gov [mass.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 10. fao.org [fao.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Environmental Fate and Ecotoxicology of Imazamox]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671737#imazamox-environmental-fate-and-ecotoxicology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com